molecular formula C19H14FNO3 B2944666 1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 849923-19-9

1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2944666
CAS No.: 849923-19-9
M. Wt: 323.323
InChI Key: APEWTVOQNVRSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrolone scaffold. Key structural features include:

  • Methyl groups at positions 2 and 7, which stabilize the dihydrochromeno-pyrrole core and influence steric interactions .
  • Dual carbonyl groups at positions 3 and 9, critical for hydrogen bonding and π-π stacking in biological targets .

Synthesis: Prepared via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-fluorobenzaldehyde, and methylamine under mild conditions (methanol, room temperature). Yields for analogous compounds range from 43–86% depending on substituents .

Properties

IUPAC Name

1-(4-fluorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-10-3-8-14-13(9-10)17(22)15-16(11-4-6-12(20)7-5-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWTVOQNVRSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name R1 (Position 1) R2 (Position 2) R7 (Position 7) Key Properties
Target Compound 4-Fluorophenyl Methyl Methyl Lipophilic (ClogP ~3.2); MP: 235–237°C (est.)
7-Chloro-1-(4-fluorophenyl)-2-morpholinylethyl 4-Fluorophenyl 2-(Morpholin-4-yl)ethyl Chloro Enhanced solubility (polar morpholine); MP >295°C
1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl) 3-Ethoxy-4-hydroxyphenyl 4-Fluorobenzyl Methyl Polar hydroxyl/ethoxy groups; MP data unavailable
AV-C (Antiviral compound) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl - Thiadiazole enhances antiviral activity; IR: 1709 cm⁻¹ (C=O)

Key Observations :

  • Fluorine substitution at the aryl group (e.g., 4-fluorophenyl vs. 2-fluorophenyl) modulates electronic effects and target selectivity. The 4-fluoro derivative shows higher thermal stability (MP >235°C) compared to non-fluorinated analogues .
  • Methyl vs. bulkier groups : Methyl at R2/R7 minimizes steric hindrance, favoring synthetic yields (>70% in optimized cases), while morpholine or benzyl groups require extended reaction times (up to 2 hours) .

Structural-Activity Insights :

  • Electron-withdrawing groups (e.g., 4-fluoro, chloro) improve metabolic stability and target engagement in enzyme assays .
  • Heterocyclic substitutions (e.g., thiadiazole in AV-C) introduce novel bioactivity profiles, shifting applications from metabolic diseases to antivirals .

Spectroscopic Signatures :

  • ¹H NMR : Methyl groups at R2/R7 appear as singlets (δ 2.37–2.49 ppm), while 4-fluorophenyl protons resonate at δ 7.1–7.6 ppm .
  • IR : Strong carbonyl stretches at 1709–1711 cm⁻¹ (C=O), with fluorophenyl C-F peaks at 836–840 cm⁻¹ .

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